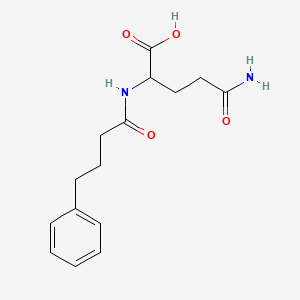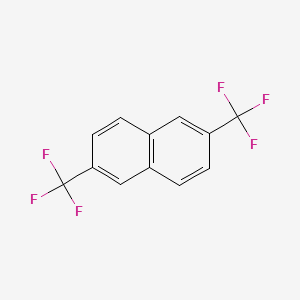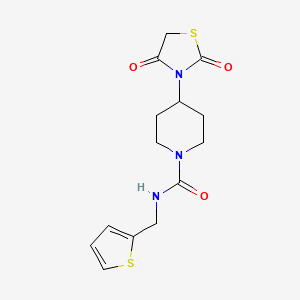
Phenylbutyryl-Glutamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylbutyrylglutamine is a metabolite of phenylbutyrate . It has been identified in human plasma and urine . Phenylbutyrate is used in humans for treating inborn errors of ureagenesis, certain forms of cancer, cystic fibrosis, and thalassemia .
Synthesis Analysis
Phenylbutyrylglutamine is synthesized from phenylbutyrate . The synthesis of phenylbutyrylglutamine has been described, and its assay is performed by gas chromatography/mass spectrometry as a tert-butyldimethylsilyl or methyl derivative .Molecular Structure Analysis
The molecular formula of phenylbutyrylglutamine is C15H20N2O4 . Its average mass is 292.330 Da and its monoisotopic mass is 292.142303 Da .Chemical Reactions Analysis
Phenylbutyrate metabolism leads to the formation of phenylbutyrylglutamine . After administration of phenylbutyrate to humans, the cumulative urinary excretion of phenylacetate, phenylbutyrate, phenylacetylglutamine, and phenylbutyrylglutamine amounts to about half of the dose of phenylbutyrate .Wissenschaftliche Forschungsanwendungen
- Phenylbutyryl-Glutamin wird zur Behandlung von angeborenen Fehlern der Ureagenetik eingesetzt, bei denen der Körper Schwierigkeiten hat, überschüssigen Ammoniak auszuscheiden. Es wirkt als Stickstoffsäurefänger und wandelt Ammoniak in eine weniger giftige Form um, wodurch Patienten mit Harnstoffzyklusstörungen geholfen wird .
- This compound hat sich bei der Krebsbehandlung als vielversprechend erwiesen. Es induziert Zelldifferenzierung und moduliert die Genexpression in Burkitt-Lymphomzellen .
- Thalassämie ist eine Gruppe von erblichen Blutkrankheiten, die durch eine abnorme Hämoglobinproduktion gekennzeichnet sind. This compound kann die fetale Hämoglobinproduktion verstärken und so die Symptome bei Thalassämie-Patienten möglicherweise lindern .
Ureagenetische Störungen und Hyperammonämie
Krebstherapie
Thalassämie
Wirkmechanismus
Target of Action
Phenylbutyrylglutamine is a metabolite of phenylbutyrate . Phenylbutyrate is used in humans for treating inborn errors of ureagenesis, certain forms of cancer, cystic fibrosis, and thalassemia . The primary targets of phenylbutyrate are yet to be fully understood.
Mode of Action
The metabolism of phenylbutyrate leads to the formation of phenylbutyrylglutamine . This process involves the conjugation of phenylbutyrate with glutamine, a reaction that is catalyzed by an acyl-CoA: L-glutamine N-acyltransferase .
Biochemical Pathways
Phenylbutyrylglutamine is part of the phenylbutyrate metabolism pathway . This pathway interferes with the metabolism of carbohydrates and lipids, leading to the formation of new metabolites that fall into two categories: glucuronides and phenylbutyrate β-oxidation side products .
Pharmacokinetics
After administration of phenylbutyrate to normal humans, the cumulative urinary excretion of phenylacetate, phenylbutyrate, phenylacetylglutamine, and phenylbutyrylglutamine amounts to about half of the dose of phenylbutyrate . This suggests that phenylbutyrylglutamine, along with other metabolites, contributes to the bioavailability of phenylbutyrate.
Result of Action
The formation of phenylbutyrylglutamine as a metabolite of phenylbutyrate contributes to the therapeutic effects of phenylbutyrate in treating various conditions . .
Action Environment
The metabolism of phenylbutyrate, and consequently the formation of phenylbutyrylglutamine, can be influenced by the ingestion of carbohydrates or lipids . This suggests that dietary factors may play a role in the action, efficacy, and stability of phenylbutyrylglutamine.
Eigenschaften
IUPAC Name |
5-amino-5-oxo-2-(4-phenylbutanoylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c16-13(18)10-9-12(15(20)21)17-14(19)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,18)(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQKXKRCMAJADR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC(CCC(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Phenylbutyrylglutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011687 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431509.png)

![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2431511.png)

![Methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2431514.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2431516.png)
![3-Methoxy-2-{[1-(2-phenylethenesulfonyl)piperidin-4-yl]formamido}propanamide](/img/structure/B2431517.png)
![8-(4-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2431519.png)
![(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2431520.png)
![4-methylsulfanyl-2-(4-methylsulfanylphenyl)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2431521.png)
![N-mesityl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2431523.png)


